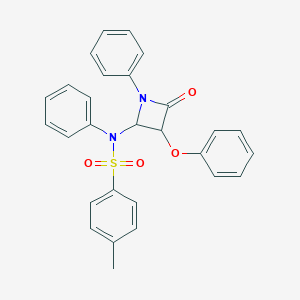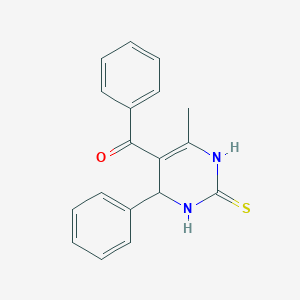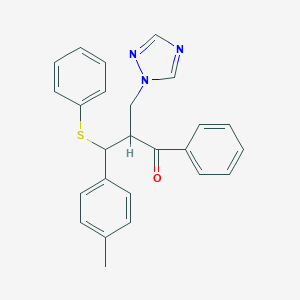
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as DTTBTS, is a chemical compound that has been widely used in scientific research. DTTBTS has been found to have various biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mecanismo De Acción
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects by selectively blocking the activity of certain ion channels. Specifically, 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been found to block the activity of TRPC5 channels, which are involved in various physiological processes, including synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been found to have various biochemical and physiological effects. In addition to its effects on ion channels, 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been found to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide is its selectivity for certain ion channels. This allows researchers to study the function of specific ion channels without affecting other channels. However, one limitation of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide. One potential direction is the development of more potent analogs of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide that can be used in experiments requiring higher potency. Another potential direction is the study of the effects of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide on other physiological processes, such as cell proliferation and apoptosis. Additionally, the development of new techniques for the delivery of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide to specific tissues or cells may further enhance its usefulness as a research tool.
Métodos De Síntesis
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized by reacting 3,5-ditert-butylphenylamine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base. The reaction results in the formation of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide as a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been widely used in scientific research as a tool to study various biological processes. One of the main applications of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide is in the study of ion channels. 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been found to selectively block the activity of certain ion channels, making it a valuable tool in the study of ion channel function.
Propiedades
IUPAC Name |
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClF3NO2S/c1-19(2,3)13-9-14(20(4,5)6)11-15(10-13)26-29(27,28)16-7-8-18(22)17(12-16)21(23,24)25/h7-12,26H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQWKTSHVNATLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492521.png)
![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-3-phenoxy-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492522.png)
![3-(Benzyloxy)-1-(4-methoxyphenyl)-4-(3,6,6-trimethylbicyclo[3.1.0]hex-2-en-2-yl)-2-azetidinone](/img/structure/B492523.png)

![4-[4-(4-Tert-butylbenzyl)-1-piperazinyl]-7-chloroquinoline](/img/structure/B492525.png)
![3-(4-methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492526.png)
![3-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492530.png)


![1-(4-bromophenyl)-3-[(4-methylphenyl)sulfanyl]-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492536.png)
![4a-[2,4-bis(acetyloxy)-5-chlorophenyl]-7-chloro-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-6-yl acetate](/img/structure/B492537.png)
![3a-[2,4-bis(acetyloxy)phenyl]-2,3,9,9a-tetrahydrospiro(cyclopenta[b]chromene-9,1'-cyclopentane]-6(1H)-yl acetate](/img/structure/B492538.png)
![4',4'-dimethyl-4-phenyl-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492540.png)